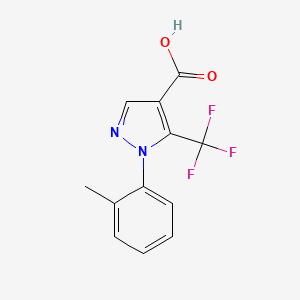

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.211. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activities, and relevant case studies pertaining to this compound, highlighting its pharmacological significance.

- Chemical Name : this compound

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 98534-84-0

- MDL Number : MFCD08446377

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization. Recent methodologies have focused on optimizing yields and reducing reaction times while maintaining high purity levels.

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | IC₅₀ (μg/mL) | COX-2 Selectivity |

|---|---|---|

| Standard (Diclofenac) | 54.65 | - |

| Pyrazole Derivative A | 71.11 | Moderate |

| Pyrazole Derivative B | 60.56 | High |

A notable study found that certain pyrazole derivatives exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory potential compared to traditional NSAIDs like diclofenac .

Anticancer Activity

Research has also indicated that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, studies have reported that specific pyrazole compounds can inhibit tumor growth in vivo and reduce cell viability in cultured cancer cells.

| Cell Line | Treatment Concentration (μM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 45% |

| HeLa (Cervical Cancer) | 5 | 50% |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms of action .

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, pyrazole derivatives were tested for their anti-inflammatory effects. The results indicated significant reduction in edema compared to control groups, with histopathological examinations revealing minimal gastrointestinal toxicity .

Evaluation of Anticancer Properties

Another study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results showed that specific compounds led to significant apoptosis in MCF-7 cells, suggesting a potential pathway for therapeutic application .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has shown significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management and inflammation control. For instance, a study reported that derivatives of pyrazole compounds exhibited superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and indomethacin, with selectivity indices indicating potent COX-2 inhibition .

Table 1: Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-(o-Tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 5.40 | 0.01 | 344.56 |

| Celecoxib | 0.72 | 0.12 | 6.00 |

| Indomethacin | 0.95 | 0.15 | 6.33 |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Research findings indicate that certain pyrazole derivatives exhibit significant cytotoxic effects, with IC50 values in the low micromolar range .

Table 2: Anticancer Efficacy of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 3.50 |

| Another derivative | MCF-7 | 0.46 |

| Another derivative | HCT-116 | 0.39 |

Fungicidal Properties

The compound has been explored for its fungicidal applications, particularly in controlling harmful fungal pathogens in crops. Patents have been filed detailing the synthesis of pyrazole derivatives that demonstrate effective fungicidal action even at low application rates . This is crucial for developing sustainable agricultural practices and reducing reliance on conventional fungicides.

Table 3: Fungicidal Activity of Pyrazole Derivatives

| Compound | Target Fungus | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85 |

| Another derivative | Alternaria spp. | 90 |

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties, including enhanced thermal stability and chemical resistance. Research indicates that incorporating such pyrazole derivatives into polymer matrices can improve material performance for various industrial applications .

Propriétés

IUPAC Name |

1-(2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-4-2-3-5-9(7)17-10(12(13,14)15)8(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYZFAJAKSPCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.